molecular formula C8H15O10P B562350 Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate CAS No. 91382-81-9

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Cat. No.: B562350
CAS No.: 91382-81-9
M. Wt: 302.17 g/mol
InChI Key: CCWGGDIDQPGNLT-MNCSTQPFSA-N
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Description

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound plays a significant role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Properties

CAS No.

91382-81-9

Molecular Formula

C8H15O10P

Molecular Weight

302.17 g/mol

IUPAC Name

(2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid

InChI

InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4-,5-,6+,8-/m1/s1

InChI Key

CCWGGDIDQPGNLT-MNCSTQPFSA-N

Isomeric SMILES

CO[C@@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)C(=O)O

Canonical SMILES

COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O

Synonyms

Methyl 3-Deoxy-D-arabino-2-heptulopyranosidonic Acid 7-(Dihydrogen Phosphate); 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves several steps, typically starting with the appropriate sugar precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact methods are typically proprietary and may involve advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives with different functional groups .

Scientific Research Applications

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:

    Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in glycan formation and degradation, as well as protein-glycan interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of biochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycans. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is unique due to its specific structure and role in glycobiology. Unlike other similar compounds, it is primarily used in the study of glycan synthesis and degradation, making it a valuable tool in glycobiology research .

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